molecular formula C21H32FN5O8 B12684303 1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate CAS No. 83863-66-5

1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate

Katalognummer: B12684303
CAS-Nummer: 83863-66-5
Molekulargewicht: 501.5 g/mol
InChI-Schlüssel: OINAKTYQWKJYEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate is a complex organic compound with the molecular formula C21H30FN3O2. This compound is known for its unique structural properties, which include a fluorophenyl group and a bipiperidine backbone. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate involves multiple steps. The process typically starts with the preparation of the bipiperidine core, followed by the introduction of the fluorophenyl group and the oxobutyl chain. The final step involves the formation of the carboxamide dinitrate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency and yield, with strict quality control measures in place to ensure the purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is common to monitor the synthesis and confirm the structure of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate include:

Uniqueness

What sets 1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate apart is its unique combination of functional groups and its specific applications in research. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific studies .

Eigenschaften

CAS-Nummer

83863-66-5

Molekularformel

C21H32FN5O8

Molekulargewicht

501.5 g/mol

IUPAC-Name

1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide;nitric acid

InChI

InChI=1S/C21H30FN3O2.2HNO3/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25;2*2-1(3)4/h6-9H,1-5,10-16H2,(H2,23,27);2*(H,2,3,4)

InChI-Schlüssel

OINAKTYQWKJYEH-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.